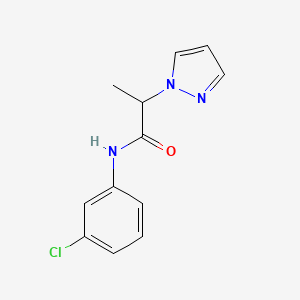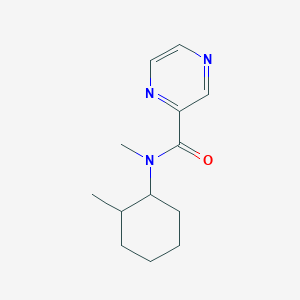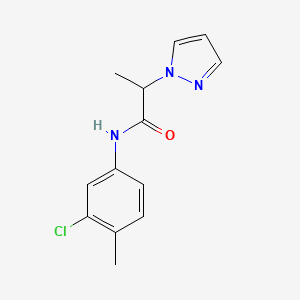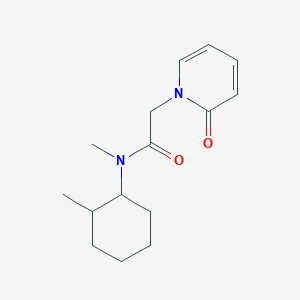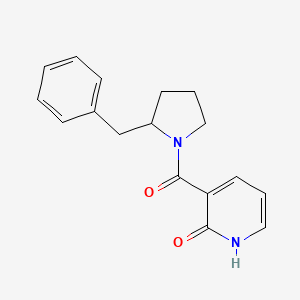
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one, also known as BPY-2-1, is a chemical compound that has been widely studied for its potential applications in scientific research. BPY-2-1 is a pyridinone derivative that exhibits a unique chemical structure and properties, making it a promising candidate for various research applications.
Mechanism of Action
The mechanism of action of 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one is not yet fully understood. However, it has been suggested that its pharmacological activities are mediated through the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce apoptosis in cancer cells. Moreover, 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been shown to protect against oxidative stress-induced damage and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has several advantages for use in scientific research. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological activities at low concentrations. However, there are also some limitations to its use. 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one is not yet approved for clinical use, and its safety and toxicity profiles are not well established. Moreover, further studies are needed to elucidate its mechanism of action and to determine its potential side effects.
Future Directions
There are several future directions for the study of 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one. One potential area of research is the development of new therapeutic agents based on its chemical structure and pharmacological activities. Moreover, further studies are needed to elucidate its mechanism of action and to determine its potential applications in the treatment of various diseases. Additionally, the safety and toxicity profiles of 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one need to be further investigated to ensure its suitability for clinical use.
Synthesis Methods
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one can be synthesized through a multi-step process involving the condensation of 2-acetylpyridine with benzylamine, followed by cyclization and subsequent acylation with ethyl chloroformate. The resulting product is purified through column chromatography and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Moreover, 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been demonstrated to possess potent antioxidant activity, making it a promising candidate for the development of new therapeutic agents for various diseases.
properties
IUPAC Name |
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-15(9-4-10-18-16)17(21)19-11-5-8-14(19)12-13-6-2-1-3-7-13/h1-4,6-7,9-10,14H,5,8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSLPXDDFQHSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CNC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7494428.png)
![[(3-Chlorophenyl)-(2-phenylpropylamino)methyl]phosphonic acid](/img/structure/B7494431.png)


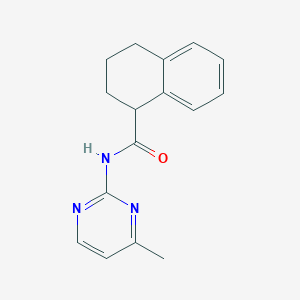
![[(3-Cyanophenyl)-[2-(4-methyl-1,3-thiazol-2-yl)ethylamino]methyl]phosphonic acid](/img/structure/B7494454.png)
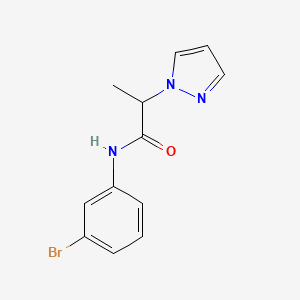
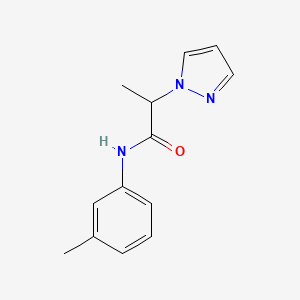
![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
